molecular formula C20H26F3NO6S B12570296 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)-

1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)-

Cat. No.: B12570296
M. Wt: 465.5 g/mol
InChI Key: LRHDFFVIRIJGJI-UDGGGLCFSA-N
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Description

1-Oxa-7-azaspiro[45]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)- is a spirocyclic compound with a unique structure that combines both oxygen and nitrogen atoms within its spiro ring system

Preparation Methods

The synthesis of 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)- typically involves several steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)- undergoes various chemical reactions:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)- can be compared with other spirocyclic compounds:

These comparisons highlight the unique structural features and applications of 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)-.

Properties

Molecular Formula

C20H26F3NO6S

Molecular Weight

465.5 g/mol

IUPAC Name

tert-butyl (5R,10S)-10-phenyl-3-(trifluoromethylsulfonyloxy)-1-oxa-9-azaspiro[4.5]decane-9-carboxylate

InChI

InChI=1S/C20H26F3NO6S/c1-18(2,3)29-17(25)24-11-7-10-19(16(24)14-8-5-4-6-9-14)12-15(13-28-19)30-31(26,27)20(21,22)23/h4-6,8-9,15-16H,7,10-13H2,1-3H3/t15?,16-,19+/m0/s1

InChI Key

LRHDFFVIRIJGJI-UDGGGLCFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]2([C@@H]1C3=CC=CC=C3)CC(CO2)OS(=O)(=O)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1C3=CC=CC=C3)CC(CO2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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